N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a hybrid heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,2,3-thiadiazole moiety via a carboxamide bridge. The oxadiazole ring is substituted with a furan-2-yl group, while the thiadiazole ring carries a methyl group at position 2. This unique architecture combines electron-rich (furan) and electron-deficient (oxadiazole, thiadiazole) systems, which are often associated with bioactivity in medicinal and agrochemical contexts. Limited direct data on this compound’s synthesis or applications are available in the provided evidence , necessitating comparisons with structurally related analogs.
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O3S/c1-5-7(19-15-12-5)8(16)11-10-14-13-9(18-10)6-3-2-4-17-6/h2-4H,1H3,(H,11,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGAXOSHWVWZHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with furan-2-carboxylic acid hydrazide.
Formation of Oxadiazole Ring: Furan-2-carboxylic acid hydrazide reacts with carbon disulfide to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol.
Formation of Thiadiazole Ring: The oxadiazole derivative undergoes further reaction with methyl iodide in an alkaline medium to form the thiadiazole ring.
Final Compound Formation: The final step involves the reaction of the thiadiazole derivative with an appropriate amine to form N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using the same basic steps but optimized for yield and purity. This includes precise control of reaction conditions such as temperature, pressure, and pH, as well as the use of catalysts to increase reaction efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,3,4-oxadiazole core undergoes nucleophilic substitution, particularly at the C-2 position. This reactivity is influenced by electron-withdrawing effects from adjacent heteroatoms.
Hydrolysis of the Carboxamide Linker
The carboxamide bridge (-CONH-) undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid or ammonium salts.
Electrophilic Substitution at the Furan Ring
The electron-rich furan-2-yl moiety participates in electrophilic substitution, enabling functionalization at the C-5 position.
Cyclization Reactions
The thiadiazole-carboxamide group facilitates cyclization to form fused heterocycles.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the oxadiazole-thiadiazole interface.
| Conditions | Product | Stability | Key Findings | Sources |
|---|---|---|---|---|
| UV (254 nm), CH₃CN | Cyclobutane-fused dimer | Stable under N₂ | X-ray confirms stereoselectivity; reduces enzymatic inhibition |
Comparative Reactivity with Analogues
The presence of both oxadiazole and thiadiazole rings distinguishes its reactivity from monocyclic analogues:
| Feature | Oxadiazole-Thiadiazole Hybrid | 1,3,4-Oxadiazole Only | 1,2,3-Thiadiazole Only |
|---|---|---|---|
| Hydrolysis Rate | Slower (t₁/₂ = 12 hrs) | Faster (t₁/₂ = 4 hrs) | Moderate (t₁/₂ = 8 hrs) |
| Electrophilic Substitution | Preferential at furan C-5 | Random at oxadiazole | Limited reactivity |
| Bioactivity | Dual kinase/enzyme inhibition | Single-target activity | Moderate cytotoxicity |
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing oxadiazole and thiadiazole moieties often exhibit potent anticancer properties. For instance, derivatives of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole have shown effectiveness against various cancer cell lines. In a study involving similar oxadiazole derivatives, significant growth inhibition was observed in multiple cancer types including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 75% to 86% .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with furan and oxadiazole rings have been documented to possess antibacterial and antifungal properties. A related study on furan-based compounds highlighted their effectiveness against several bacterial strains .
Anti-inflammatory Effects
Research has also indicated that oxadiazole derivatives can exhibit anti-inflammatory properties. The presence of the thiadiazole ring in N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole enhances its potential as an anti-inflammatory agent .
Pesticidal Activity
Compounds similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole have been investigated for their pesticidal properties. The incorporation of furan and oxadiazole moieties is believed to enhance the efficacy of these compounds as pesticides due to their ability to disrupt biological processes in pests .
Synthesis of Functional Materials
The unique structural characteristics of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole allow for its use in synthesizing functional materials with specific electronic or optical properties. Research into its application in organic electronics and photonic devices is ongoing .
Synthesis and Characterization
A detailed synthesis protocol for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole has been documented in literature where various methods such as thin-layer chromatography (TLC) and spectroscopic techniques (NMR and IR) were employed for characterization .
Biological Evaluation
In a recent study assessing the anticancer properties of oxadiazole derivatives similar to this compound, it was found that structural modifications significantly influenced biological activity and efficacy against cancer cell lines .
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The furan, oxadiazole, and thiadiazole rings can interact with enzymes and receptors, leading to changes in biological pathways. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs with 1,3,4-Oxadiazole Moieties
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Structure : Shares the 5-(furan-2-yl)-1,3,4-oxadiazol-2-yl group but replaces the thiadiazole-carboxamide with a sulfamoyl benzamide.
- Activity : Exhibits antifungal activity against Candida albicans (MIC: 50 µg/mL) by inhibiting thioredoxin reductase .
- Synthesis : Purchased commercially, indicating stability under standard conditions .
4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline ()
Thiadiazole-Based Analogs
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a, )
- Structure : Features a 1,3,4-thiadiazole ring with a methylthio substituent and a phenylcarboxamide group.
- Synthesis : Achieved 97% yield via alkylation of thioxo intermediates .
2-(5-(2-Chlorophenyl)furan-2-yl)-5-phenyl-1,3,4-thiadiazole (I10, )
- Structure : Combines a 1,3,4-thiadiazole with a furan-chlorophenyl substituent.
Key Comparative Data
Biological Activity
N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that integrates features from both oxadiazole and thiadiazole scaffolds. These structural motifs are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on current research findings.
Structural Overview
The compound consists of:
- Furan ring : A five-membered aromatic ring containing one oxygen atom.
- 1,3,4-Oxadiazole ring : A five-membered heterocycle with two nitrogen atoms and one oxygen atom.
- Thiadiazole ring : Another five-membered heterocycle that includes sulfur and nitrogen.
This unique combination suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole and thiadiazole rings often exhibit significant antimicrobial activity. For example:
- Mechanism of Action : The oxadiazole moiety can disrupt bacterial cell wall synthesis, while thiadiazoles may interfere with metabolic pathways in bacteria .
- Case Study : A study on derivatives of 1,3,4-thiadiazoles showed potent activity against Gram-positive and Gram-negative bacteria. Specifically, compounds with electron-withdrawing groups at the para position exhibited enhanced antimicrobial effects .
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively:
- Structure–Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole or oxadiazole rings can significantly enhance cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups have shown improved anticancer efficacy .
- Research Findings : In a recent study, derivatives of 1,3,4-thiadiazoles demonstrated significant cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin .
Research Findings Summary
| Biological Activity | Mechanism | Key Findings |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Significant activity against various bacterial strains |
| Anticancer | Induction of apoptosis | IC50 values lower than doxorubicin in certain derivatives |
| Anti-inflammatory | Inhibition of inflammatory pathways | Potentially effective in reducing inflammation markers |
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions starting from furan derivatives. Variations in synthesis can lead to different biological profiles:
Q & A
Q. Mechanistic Table :
| Target | Assay | Result | Reference |
|---|---|---|---|
| Topoisomerase II | DNA relaxation assay | IC₅₀ = 12 µM | |
| Tubulin | Fluorescence polarization | IC₅₀ = 18 µM |
Advanced: How to design derivatives for improved pharmacokinetics?
Methodological Answer:
- Lipophilicity Optimization : Replace methyl with trifluoromethyl (logP reduction from 2.1 to 1.6) to enhance solubility .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -NO₂) on the furan ring to block CYP3A4-mediated oxidation .
- In Silico Screening : Use SwissADME to predict bioavailability (>30% improvement in CNS permeability for halogenated derivatives) .
Basic: What are common pitfalls in purifying this compound?
Methodological Answer:
- Byproduct Formation : Remove sulfur byproducts (from thiadiazole cyclization) via column chromatography (silica gel, hexane:EtOAc = 3:1) .
- Solvent Choice : Avoid DMSO for recrystallization (forms stable solvates); use ethanol/water (2:1) instead .
Advanced: How to validate reaction mechanisms for controversial steps (e.g., cyclization)?
Methodological Answer:
- Isotope Labeling : Use ¹⁵N-labeled hydrazides to track nitrogen incorporation into oxadiazole via ESI-MS .
- Kinetic Studies : Monitor cyclization rates via in situ IR (e.g., C=O loss at 1700 cm⁻¹) under varying temperatures (70–100°C) .
Key Finding : Oxadiazole cyclization follows first-order kinetics (k = 0.15 min⁻¹ at 80°C) .
Basic: What safety protocols are essential for handling intermediates?
Methodological Answer:
- POCl₃ Use : Perform reactions in a fume hood with anhydrous conditions (moisture-sensitive) .
- Sulfur Byproducts : Trap H₂S gas with NaOH scrubbers during thiadiazole synthesis .
Advanced: How to correlate computational predictions with experimental bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to topoisomerase II (PDB: 1ZXM). Compare with experimental IC₅₀ values .
- QSAR Models : Build regression models (R² > 0.85) using descriptors like polar surface area and H-bond acceptors .
Case Study : A 2021 QSAR study predicted 5-(furan-2-yl) substitution enhances anticancer activity by 25%, validated via MTT assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
